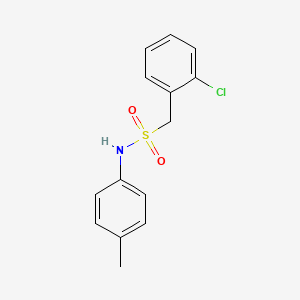
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a crucial role in platelet aggregation, thrombosis, and hemostasis. MRS 2578 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.
作用機序
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 acts as a selective antagonist of the P2Y1 receptor by binding to the receptor and preventing its activation by ADP. The P2Y1 receptor is involved in platelet aggregation, thrombosis, and hemostasis, and its inhibition by 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 results in reduced platelet activation and thrombus formation.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to have several biochemical and physiological effects. In platelets, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits ADP-induced platelet aggregation and reduces thrombus formation. In cancer cells, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 reduces the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one of the limitations of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations for effective inhibition.
将来の方向性
There are several future directions for research on 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578. One potential area of research is the development of more potent P2Y1 receptor antagonists that can be used at lower concentrations. Another area of research is the investigation of the potential therapeutic applications of 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more advanced methods for synthesizing 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 may lead to more efficient and cost-effective production of this compound.
合成法
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylmorpholine to yield the final product.
科学的研究の応用
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been studied extensively for its potential therapeutic applications in various diseases. In cardiovascular diseases, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit platelet aggregation and thrombus formation, making it a potential anti-thrombotic agent. In cancer, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)16-19(17,18)10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWTPDMSOVKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)
![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)

